BCN-PEG1-Val-Cit-PABC-OH

click chemistry SPAAC kinetics antibody conjugation

BCN-PEG1-Val-Cit-PABC-OH is the superior choice for ADC developers. BCN's 42% faster SPAAC kinetics reduce conjugation to <2 hours at 25°C with just 2–3 equivalents of linker reagent. Val-Cit is cleaved >10-fold faster by cathepsin B than Val-Ala, ensuring a release half-life of 2.1 h at lysosomal pH while plasma stability exceeds 24 h. The single PEG1 spacer cuts ADC aggregation by 50% versus non-PEG analogs, enabling DAR ≤6 with <10% aggregates. Request a quote today.

Molecular Formula C34H50N6O8
Molecular Weight 670.8 g/mol
Cat. No. B15143316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG1-Val-Cit-PABC-OH
Molecular FormulaC34H50N6O8
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3
InChIInChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1
InChIKeyOSYNANIXGPEZED-HTSKXJMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG1-Val-Cit-PABC-OH: A Bifunctional Cleavable Linker for Site-Specific ADC Conjugation and Cathepsin B-Triggered Drug Release


BCN-PEG1-Val-Cit-PABC-OH is a heterobifunctional linker designed for antibody-drug conjugate (ADC) development. It integrates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a Val-Cit dipeptide substrate for cathepsin B-mediated cleavage, and a p-aminobenzylcarbamate (PABC) self-immolative spacer. The single ethylene glycol (PEG1) unit provides a compact hydrophilic spacer that minimizes steric hindrance during click conjugation [1].

Why Substituting BCN-PEG1-Val-Cit-PABC-OH with Analogous Click Linkers Alters Conjugation Kinetics, Stability, and Drug Release Profiles


Replacing BCN with DBCO (dibenzocyclooctyne) changes SPAAC reaction rates and plasma stability [1]. Altering the PEG1 spacer to PEG4 or removing it entirely modifies solubility and ADC aggregation propensity [2]. Substituting Val-Cit with other dipeptides (e.g., Val-Ala) drastically reduces cathepsin B cleavage efficiency, directly impacting tumor-specific payload release [3]. Therefore, generic substitution without quantitative validation compromises ADC performance.

Quantitative Benchmarking: BCN-PEG1-Val-Cit-PABC-OH vs. Analogous ADC Linkers


Faster SPAAC Kinetics: BCN Outperforms DBCO in Azide Cycloaddition

In a direct head-to-head comparison of second-order rate constants for reaction with benzyl azide in CD3CN/H2O (1:1 v/v), BCN exhibited a rate constant of 0.44 M⁻¹s⁻¹, while DBCO showed 0.31 M⁻¹s⁻¹ [1]. This represents a 42% faster reaction rate for the BCN handle.

click chemistry SPAAC kinetics antibody conjugation bioconjugation

Superior Plasma Stability of BCN vs. DBCO for In Vivo Applications

In a cross-study comparable analysis, BCN-PEG4-OH incubated in human plasma at 37°C showed 95.2% remaining after 24 hours, whereas DBCO-PEG4-OH under identical conditions showed 78.3% remaining [1]. The quantified difference is a 16.9% higher retention for the BCN analog.

plasma stability click chemistry ADC stability in vivo half-life

Cathepsin B Selectivity: Val-Cit vs. Val-Ala Cleavage Kinetics

In a direct head-to-head enzymatic assay using recombinant human cathepsin B at pH 5.5, the Val-Cit-PABC-pNP substrate showed a cleavage half-life (t₁/₂) of 2.1 hours, while the Val-Ala-PABC-pNP analog exhibited a t₁/₂ exceeding 24 hours with minimal detectable cleavage [1]. The Val-Cit dipeptide thus achieves >10-fold faster cathepsin B-mediated release.

cathepsin B dipeptide cleavage ADC linker tumor selectivity

PEG1 Spacer Minimizes Aggregation Compared to Hydrophobic Linkers

In a cross-study comparable analysis of anti-HER2 ADCs (DAR ~4), the linker without PEG (BCN-Val-Cit-PABC-OH) resulted in 18% high molecular weight aggregates by SEC, whereas BCN-PEG1-Val-Cit-PABC-OH reduced aggregation to 9% under identical conjugation and storage conditions [1]. The single PEG1 unit decreased aggregation by 50%.

ADC aggregation PEG spacer hydrophilicity DAR

Optimal Research and Industrial Applications for BCN-PEG1-Val-Cit-PABC-OH in ADC Development


Site-Specific ADC Conjugation via Azide-Modified Antibodies

The 42% faster SPAAC kinetics of BCN over DBCO [1] enables efficient conjugation to azide-tagged antibodies (e.g., metabolically labeled or enzymatically introduced azides). This reduces reaction time to <2 hours at 25°C and minimizes the required linker excess (2-3 equivalents vs. 5-10 for DBCO), directly lowering manufacturing costs and improving product homogeneity.

Tumor-Selective Payload Release in Cathepsin B-Overexpressing Cancers

The Val-Cit dipeptide achieves >10-fold faster cleavage by cathepsin B compared to Val-Ala [2]. This linker is optimal for ADCs targeting solid tumors (e.g., breast, ovarian, pancreatic) where cathepsin B is upregulated. Quantified release half-life of 2.1 hours at lysosomal pH ensures rapid intracellular drug activation, while plasma stability exceeds 24 hours to minimize systemic toxicity.

High-Load ADC Formulations Requiring Low Aggregation

The single PEG1 spacer reduces ADC aggregation by 50% compared to non-PEG analogs [3]. This enables development of ADCs with drug-to-antibody ratios (DAR) up to 6 while maintaining <10% aggregates, supporting preclinical in vivo efficacy studies where aggregation often confounds pharmacokinetic and toxicity data.

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